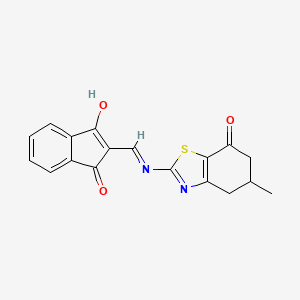

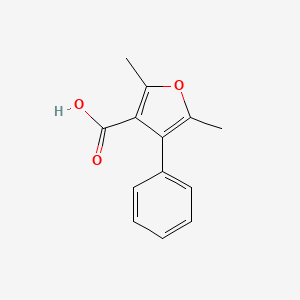

![molecular formula C5H3ClF3NO3S B2893533 [5-(Trifluoromethyl)oxazol-4-yl]methanesulfonyl chloride CAS No. 2253629-87-5](/img/structure/B2893533.png)

[5-(Trifluoromethyl)oxazol-4-yl]methanesulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

[5-(Trifluoromethyl)oxazol-4-yl]methanesulfonyl chloride is a chemical compound that is widely used in scientific research applications. It is a highly reactive compound that is used in the synthesis of various organic compounds. The compound has a wide range of applications in the field of chemistry, biochemistry, and pharmaceuticals.

Aplicaciones Científicas De Investigación

Electrochemical Properties in Ionic Liquids

Research by Su, Winnick, and Kohl (2001) explored the electrochemical properties of vanadium pentoxide films in methanesulfonyl chloride-aluminum chloride ionic liquid. This study highlights the potential cathode applications in battery technologies, demonstrating the reversible intercalation of sodium into the vanadium pentoxide film. This property is crucial for energy storage and conversion in batteries (Su, Winnick, & Kohl, 2001).

Synthesis of Heterocyclic Compounds

Sasaki, Ohno, and Ito (1984) investigated the synthesis of fused s-triazoles from 2-methanesulfonyl-5-phenyl-1,3,4-oxadiazole and binucleophilic reagents. Their work contributes to the development of new heterocyclic compounds, which have broad applications in pharmaceuticals and agrochemicals (Sasaki, Ohno, & Ito, 1984).

Development of Herbicides

Nakatani et al. (2016) explored the synthesis and herbicidal activity of 3-{[(hetero)aryl]methanesulfonyl}-4,5-dihydro-1,2-oxazole derivatives. Their research led to the development of pyroxasulfone, a novel pre-emergence herbicide with excellent activity against grass and broadleaf weeds. This showcases the use of methanesulfonyl derivatives in agriculture (Nakatani et al., 2016).

Synthesis of RNA-Cleaving DNA Enzymes

Choi et al. (2000) conducted research on the synthesis and NMR studies of the RNA-cleaving DNA enzyme. Their study provides insights into the use of methanesulfonyl chloride derivatives in molecular biology and biochemistry, particularly in the manipulation of nucleic acids (Choi, Han, Lee, Suh, & Choi, 2000).

Synthesis of Allenecarboxylates

Ivanov, Parushev, and Christov (2014) investigated the electrophilic cyclization and addition reactions of 4-sulfinylated or 4-sulfonylated allenecarboxylates. Their work contributes to the field of organic synthesis, particularly in the creation of complex molecular structures with potential applications in pharmaceuticals (Ivanov, Parushev, & Christov, 2014).

Propiedades

IUPAC Name |

[5-(trifluoromethyl)-1,3-oxazol-4-yl]methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClF3NO3S/c6-14(11,12)1-3-4(5(7,8)9)13-2-10-3/h2H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWNWYIVDHPVBIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(O1)C(F)(F)F)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClF3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(Trifluoromethyl)oxazol-4-yl]methanesulfonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dichlorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2893450.png)

![3-{[3-oxo-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]methyl}benzonitrile](/img/structure/B2893453.png)

![(E)-4-(Dimethylamino)-N-[[2-(4-methoxyphenoxy)pyridin-4-yl]methyl]but-2-enamide](/img/structure/B2893460.png)

![N'-(2-Methylsulfanylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2893461.png)

![(3Ar,4aS,6R,8S,8aR,9aR)-6,8-dihydroxy-3,8a-dimethyl-5-methylidene-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-2-one](/img/structure/B2893463.png)

![1-(2,6-Difluorophenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea](/img/structure/B2893468.png)

![4-Amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8-one](/img/structure/B2893471.png)